17-Aminopregn-4-ene-3,20-dione

Description

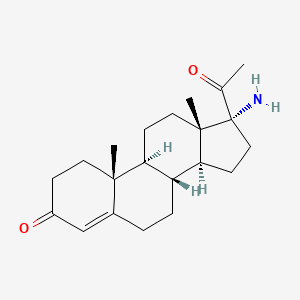

Structure

2D Structure

3D Structure

Properties

CAS No. |

18211-54-6 |

|---|---|

Molecular Formula |

C21H31NO2 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-amino-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H31NO2/c1-13(23)21(22)11-8-18-16-5-4-14-12-15(24)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18H,4-11,22H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |

InChI Key |

ZCXXTAJZAWFOAP-CEGNMAFCSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)N |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)N |

Synonyms |

17-aminopregn-4-ene-3,20-dione |

Origin of Product |

United States |

Contextualization of the Pregnane Scaffold in Steroid Chemistry

The pregnane (B1235032) scaffold is a fundamental C21 steroid structure that serves as the parent hydrocarbon for a multitude of biologically important molecules, including progesterone (B1679170). wikipedia.org Its defining feature is a carbon skeleton with carbons numbered 1 through 21. wikipedia.org The versatility of the pregnane framework allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications. mdpi.comencyclopedia.pub

Slight alterations to the basic steroid ring structure can dramatically influence its biological activity. mdpi.comencyclopedia.pub Pregnane derivatives are broadly classified based on the presence and number of double bonds into pregnenes (one double bond) and pregnadienes (two double bonds). wikipedia.org These modifications, along with the introduction of various functional groups, have led to the development of crucial medicines. mdpi.comencyclopedia.pub The pregnane scaffold's adaptability has made it a "privileged scaffold" in medicinal chemistry, continually inspiring the synthesis of new drug candidates. mdpi.comencyclopedia.pub

Historical Development and Significance of Aminosteroids

The introduction of an amino group into a steroid nucleus gives rise to aminosteroids, a class of compounds that has significantly impacted medicine. wikipedia.org The journey of aminosteroids began with the discovery of the steroidal alkaloid malouetine, which spurred the development of steroid-based molecules with curare-like effects. aneskey.com A pivotal moment in this field was the application of structure-function analysis to drug design. aneskey.com

In the mid-20th century, researchers established that the rigid androstane (B1237026) molecule, a related steroid structure, provided an ideal backbone for creating muscle relaxant drugs by attaching quaternary nitrogen groups. aneskey.com This concept led to the synthesis of pancuronium (B99182) in 1967, the first synthetic aminosteroid (B1218566) neuromuscular blocking agent. wikipedia.organeskey.com This breakthrough revolutionized the practice of anesthesia and surgery. aneskey.com Following pancuronium, other clinically successful aminosteroids like vecuronium (B1682833) and rocuronium (B1662866) were developed, further solidifying the importance of this class of compounds. nih.gov The primary mechanism of action for these aminosteroids is the competitive antagonism of the nicotinic acetylcholine (B1216132) receptor, which blocks nerve impulses at the neuromuscular junction. wikipedia.org

Identification of Research Gaps for 17 Aminopregn 4 Ene 3,20 Dione and Analogues

Established Synthetic Routes for this compound

The synthesis of this compound was first reported by Johnston, Sawicki, Windholz, and Patchett in 1968. acs.orgacs.orgarchive.org While the full experimental details of this original synthesis require access to the specific journal issue, the general strategies for introducing an amino group at the C17 position of a pregnane steroid can be inferred from the broader literature on steroid chemistry. These classical methods often involve multi-step sequences starting from more readily available steroid precursors.

Key Reactions and Reaction Conditions in Original Syntheses

The introduction of a C17-amino group onto a pregnane skeleton typically involves the conversion of a C17-acetyl group or a C17-hydroxyl group into the desired amino functionality. A plausible synthetic sequence, based on established steroid transformations, would likely involve one of the following pathways:

From a C17-hydroxypregnane derivative: A common route involves the activation of the C17-hydroxyl group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine.

From a C17-acetyl steroid: The synthesis could start from a compound like progesterone (B1679170). The C20-keto group can be protected, followed by functionalization at C17. Alternatively, a Beckmann rearrangement of a C17-acetyl-derived oxime could be envisioned, although this would lead to an acetamido group that would require subsequent hydrolysis.

A representative, though not definitively the original, synthetic approach could involve the following key reactions:

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Oximation | Hydroxylamine hydrochloride, pyridine | Progesterone | Progesterone-3,20-dioxime |

| 2 | Beckmann Rearrangement | p-Toluenesulfonyl chloride, pyridine | Progesterone-3,20-dioxime | 17-Acetamido-androst-4-en-3-one |

| 3 | Hydrolysis | Acid or base | 17-Acetamido-androst-4-en-3-one | This compound |

This table represents a plausible synthetic route based on common organic reactions in steroid chemistry.

Stereochemical Considerations in Synthesis

The stereochemistry at the C17 position is a critical aspect of the synthesis of this compound. The introduction of the amino group must be controlled to yield the desired stereoisomer. In most nucleophilic substitution reactions at C17 of a steroid, the incoming nucleophile attacks from the less hindered α-face. nih.gov Therefore, if the synthesis proceeds through an SN2-type reaction at C17, the stereochemistry of the starting material's leaving group will dictate the final stereochemistry of the amino group.

For instance, if a starting material with a 17α-hydroxyl group is used, it could be converted to a good leaving group (e.g., a tosylate). Subsequent backside attack by an azide anion would lead to a 17β-azide, which upon reduction would yield the 17β-amine. Conversely, starting with a 17β-hydroxyl would lead to the 17α-amine. The stereochemical outcome of the synthesis is therefore highly dependent on the chosen synthetic route and the stereochemistry of the starting materials.

Advanced and Novel Synthetic Approaches to this compound and its Intermediates

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for the preparation of complex molecules like aminosteroids. These advanced approaches often focus on improving selectivity, reducing the number of synthetic steps, and employing greener reaction conditions.

Chemo- and Regioselective Functionalization Strategies

The development of chemo- and regioselective reactions is paramount in steroid synthesis to avoid the need for extensive protecting group strategies. For the synthesis of this compound, this could involve the direct and selective amination of the C17 position. While direct C-H amination of steroids is still a developing field, other selective methods are being explored.

Multicomponent reactions (MCRs) have emerged as powerful tools for the diversification of steroid skeletons. beilstein-journals.orgbeilstein-journals.org For example, an Ugi-type reaction could potentially be employed to introduce the C17-amino functionality along with other diversity elements in a single step, starting from a C17-keto steroid.

Modern Catalyst Systems and Green Chemistry Principles in Aminosteroid (B1218566) Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to reduce the environmental impact of these processes. researchgate.netiaea.orgresearchgate.netamericanpharmaceuticalreview.commdpi.com This includes the use of biocatalysis, which offers high selectivity under mild reaction conditions.

A significant advancement in the synthesis of 17-α-amino steroids is the use of ω-transaminases. rsc.org These enzymes can catalyze the direct conversion of a C17-keto group to a C17-amino group with high stereoselectivity, using an amino donor like alanine (B10760859) or isopropylamine. This biocatalytic approach avoids the use of harsh reagents and protecting groups, making it a highly efficient and sustainable route.

| Feature | Traditional Synthesis | Biocatalytic Synthesis |

| Reagents | Often involves stoichiometric amounts of hazardous reagents (e.g., azides, strong acids/bases). | Uses a recyclable enzyme catalyst and a simple amino donor. |

| Stereoselectivity | May require chiral auxiliaries or separation of diastereomers. | Typically provides excellent stereocontrol. rsc.org |

| Reaction Conditions | Can involve high temperatures and harsh pH conditions. | Occurs in aqueous media at or near room temperature. |

| Environmental Impact | Generates significant chemical waste. | Minimal waste generation, adhering to green chemistry principles. mdpi.com |

This table provides a comparative overview of traditional versus modern biocatalytic approaches to aminosteroid synthesis.

Strategies for Derivatization and Analogue Synthesis

The 17-amino group of this compound serves as a versatile handle for the synthesis of a wide range of analogues. Derivatization at this position can lead to compounds with modified pharmacokinetic properties and potentially new biological activities.

Common derivatization strategies include:

Acylation: The amino group can be readily acylated with various carboxylic acids or their derivatives to form amides. This allows for the introduction of a wide array of functional groups.

Alkylation: Reductive amination or direct alkylation can be used to introduce alkyl or arylalkyl substituents on the nitrogen atom.

Peptide Coupling: The amino group can be coupled with amino acids or peptides to create steroid-peptide conjugates. beilstein-journals.org These conjugates can exhibit interesting biological properties, combining the features of both classes of molecules.

Formation of Heterocyclic Rings: The amino group can be used as a key functional group for the construction of heterocyclic rings fused to or appended at the C17 position of the steroid nucleus. researchgate.net This has been a fruitful strategy for the discovery of new bioactive compounds.

The synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of the lead compound for specific biological targets.

Synthetic Methodologies and Chemical Derivatization of this compound

The steroidal scaffold of this compound presents a unique platform for synthetic modification, offering opportunities to explore structure-activity relationships and develop novel molecular entities. The presence of a primary amine at the C17 position, a ketone at C20, and the α,β-unsaturated ketone in the A-ring serve as key functional handles for a variety of chemical transformations. This article delves into the synthetic strategies for modifying this core structure, focusing on derivatization of the 17-amino group, diversification of the steroid nucleus, and the construction of bioconjugates and molecular probes.

1 Chemical Modifications at the 17-Amino Position

The primary amino group at the C17 position of this compound is a versatile functional group that readily undergoes a range of chemical modifications, including acylation, alkylation, and enzymatic amination. These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Acylation: The 17-amino group can be easily acylated to form the corresponding amides. This reaction is typically achieved by treating the parent amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the synthesis of 17-acetamidopregn-4-ene-3,20-dione has been reported through the acylation of the parent amine. rsc.org This transformation not only alters the polarity and hydrogen bonding potential of the C17 substituent but can also serve as a protecting group strategy in multi-step syntheses. The reactivity of steroids towards acylation can be influenced by the surrounding functionalities. researchgate.net

Alkylation: Direct alkylation of the 17-amino group can be employed to introduce alkyl substituents, leading to secondary or tertiary amines. These reactions typically involve the use of alkyl halides or other electrophilic alkylating agents. The synthesis of acyclic tertiary amines at the C16 position of pregnanes has been achieved through direct alkylation, suggesting a similar approach could be applied to the C17-amino position. acs.org

Enzymatic Amination: Modern biocatalytic methods offer a stereoselective approach to the synthesis of amino steroids. ω-Transaminases have been successfully employed for the amination of 17-keto steroids to produce 17α-amino steroids with high yield and stereoselectivity. rsc.org While this method is typically used for the synthesis of the parent amine from a ketone precursor, the principles of enzymatic catalysis could potentially be explored for further modifications of the 17-amino group.

2 Structural Diversification of the Steroid Nucleus (e.g., A/B, C, D Rings)

A/B Ring Modifications: The A-ring of this compound, with its α,β-unsaturated ketone, is a key site for chemical manipulation. Aromatization of the A-ring in pregnane derivatives has been achieved through dienol-benzene type rearrangements, leading to the formation of 4-methylpregna-1,3,5(10)-trien-20-ones. researchgate.netresearchgate.net The introduction of substituents at various positions of the A-ring is another common strategy for structural diversification. magtechjournal.com Furthermore, the synthesis of 4-azapregnene derivatives has been reported, where the C4 carbon is replaced with a nitrogen atom, demonstrating the feasibility of creating heterocyclic A-ring analogues. mdpi.com

C/D Ring Modifications: The C and D rings and their junction also present opportunities for structural changes. Rearrangements of the C/D ring system have been documented in steroid chemistry. acs.org Modifications in the D-ring, in particular, can be influenced by substituents at C16. For instance, the presence of a double bond at C16 in pregnenolone (B344588) derivatives has been shown to direct the metabolic fate towards D-ring lactonization in certain microorganisms. nih.gov While not directly on the title compound, this suggests that modifications at C16 of this compound could open avenues for D-ring diversification. The synthesis of D-ring modified androstane (B1237026) lactams has also been explored for their potential biological activities. nih.gov

3 Synthesis of Bioconjugates and Probes for Mechanistic Studies

The chemical functionalities of this compound make it a suitable scaffold for the synthesis of bioconjugates and molecular probes. These tools are invaluable for studying the mechanisms of action, target engagement, and distribution of steroidal compounds.

Bioconjugation Strategies: Bioconjugation involves the covalent attachment of a steroid to another molecule, such as a peptide, sugar, or fluorescent dye, often to enhance its properties or to study its interactions. nih.govnih.gov The 17-amino group is an ideal handle for conjugation. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for creating steroid bioconjugates. researchgate.net This can be achieved by first functionalizing the 17-amino group with an alkyne or azide, followed by reaction with a correspondingly functionalized binding partner. Linkers, such as polyethylene (B3416737) glycol (PEG), are often incorporated to improve solubility and spacing between the steroid and the conjugated moiety. nih.gov

Fluorescent Probes: Fluorescently labeled steroids are essential for imaging and localization studies. The synthesis of fluorescent steroid probes often involves tethering a fluorophore, such as a coumarin (B35378) or BODIPY dye, to the steroid scaffold. rsc.orgrsc.orgnih.gov The 17-amino group of this compound could be used to attach a fluorophore, potentially through an amide or a more complex linker system. For example, steroid probes have been developed where the fluorophore is attached via a polypegylated linker to enhance water solubility. nih.gov

Radiolabeled Ligands: Radiolabeling of steroids is crucial for quantitative binding assays and in vivo imaging techniques like SPECT and PET. The synthesis of radiolabeled steroids often involves the introduction of a radionuclide such as iodine-125 (B85253) or technetium-99m. snmjournals.orgnih.govsnmjournals.org While direct radiolabeling of this compound is not extensively documented, strategies used for other steroids could be adapted. For instance, a chelating ligand could be attached to the 17-amino group to coordinate a metallic radionuclide. google.com

Interaction with Molecular Targets and Receptors (In Vitro Studies)

Modulation of Steroid Receptors (e.g., Glucocorticoid, Androgen, Progesterone)

There are no available in vitro studies that describe the interaction or modulation of glucocorticoid, androgen, or progesterone receptors by this compound. Research on related compounds, such as certain progesterone analogues, has explored their affinity for the progesterone receptor; however, this information cannot be extrapolated to the specific aminopregnane derivative .

Effects on Neurosteroid Receptors (e.g., GABAA, NMDA)

No scientific data could be located concerning the effects of this compound on neurosteroid receptors, including the GABAA and NMDA receptors. The modulatory effects of other neurosteroids on these receptors are well-documented, but specific actions of this amino-substituted pregnane derivative have not been reported.

Enzyme Inhibition and Modulation in Biosynthetic Pathways

Information regarding the ability of this compound to inhibit or modulate enzymes involved in biosynthetic pathways, such as those in steroidogenesis, is absent from the current scientific literature.

Cellular Responses and Signaling Pathway Perturbations (In Vitro Cell Models)

Impact on Cell Proliferation and Apoptosis in Specific Cell Lines

There are no published in vitro studies investigating the impact of this compound on cell proliferation or apoptosis in any specific cell lines.

Modulation of Cell Cycle Progression

No data is available describing the modulation of cell cycle progression by this compound in any cell model system.

Data Tables

Due to the absence of research findings for this compound, no data tables can be generated.

Biological Activity of this compound: A Review of Preclinical and In Vitro Studies

A Close Look at a Progesterone Derivative

This compound is a synthetic derivative of the naturally occurring steroid hormone progesterone. As a member of the pregnane family of steroids, its biological activities and mechanisms of action have been a subject of scientific inquiry, particularly in understanding how modifications to the progesterone backbone can alter its physiological effects. This article delves into the preclinical and in vitro research surrounding this compound, focusing on its influence on cellular behaviors and its systemic effects in animal models.

Biological Activity and Mechanistic Investigations in Preclinical and In Vitro Models

The in vitro effects of progesterone and its derivatives are often studied to elucidate their potential therapeutic applications and to understand their role in cellular processes. While direct research on this compound is limited, the activities of its parent compound, progesterone, provide a framework for its potential actions.

Effects on Cell Adhesion, Migration, and Invasion

Progesterone has been shown to modulate cell adhesion, migration, and invasion in various cell types, with implications for processes ranging from tumor metastasis to embryo implantation. For instance, studies have demonstrated that progesterone can inhibit the invasion and migration of breast cancer cells, a process that may be independent of the classical progesterone receptor (PR). nih.gov This suggests that progesterone and its derivatives might exert their effects through non-genomic pathways. In contrast, in human astrocytoma cells, progesterone has been found to promote cell migration and invasion. nih.gov The specific effects of this compound on these cellular processes are not yet well-documented and remain an area for further investigation.

Investigation of Intracellular Signaling Cascades (e.g., PI3K/Akt, PKCζ, Integrin β1 Phosphorylation)

The signaling pathways initiated by progesterone and its analogs are complex and can involve both classical nuclear receptors and rapid, non-genomic mechanisms. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. While direct evidence linking this compound to this pathway is scarce, it is known that signaling through integrins, cell surface receptors that mediate cell-matrix adhesion, can activate the PI3K/Akt pathway.

The activation of these signaling pathways is often cell-type and context-dependent. For example, growth factors can activate the mTORC1 pathway via the Ras/ERK axis, which in turn influences cell growth and proliferation. nih.gov Understanding how this compound might interact with or modulate these intricate signaling networks is a key area for future research.

Biological Activities in Preclinical Animal Models (Excluding Clinical Human Trials)

Animal models are invaluable for understanding the systemic effects of steroid hormones and their derivatives.

Endocrine System Regulation in Animal Models

Progesterone plays a pivotal role in the endocrine system, influencing the secretion of other hormones and regulating various physiological processes. In rats, the adrenal gland has been shown to secrete progesterone (pregn-4-ene-3,20-dione) in vivo. nih.gov Progestogens, including synthetic progestins, can also downregulate the expression of estrogen receptors and modulate the activity of enzymes involved in estrogen metabolism, thereby exerting anti-estrogenic effects. nih.gov The specific endocrine-modulating properties of this compound in animal models have not been extensively reported.

Central Nervous System Effects in Animal Models

Progesterone and its metabolites are known to have significant effects on the central nervous system (CNS). They can act as neuroprotective agents and have been studied for their potential role in various neurological disorders. nih.gov The effects are often mediated through interaction with specific receptors in the brain. Research into the specific CNS effects of this compound in animal models is needed to determine its potential as a neuromodulatory agent.

Reproductive System Modulation in Animal Models

The most well-characterized role of progesterone is in the reproductive system. It is essential for the regulation of the menstrual cycle, the establishment and maintenance of pregnancy, and the development of the mammary glands. nih.govmdpi.com Progesterone prepares the endometrium for implantation and plays a crucial role in oocyte maturation and embryo development. mdpi.com Synthetic progestins are widely used in reproductive medicine for contraception and to treat various gynecological conditions. nih.gov The precise impact of the 17-amino substitution on the reproductive modulatory effects of the progesterone backbone in animal models awaits detailed investigation.

Structure Activity Relationship Sar Studies of 17 Aminopregn 4 Ene 3,20 Dione Analogues

Identification of Key Structural Determinants for Biological Activities

Key structural determinants often include the presence of specific functional groups at various positions on the steroid nucleus and the side chain. For instance, the amino group at the C-17 position is a defining feature of this class of compounds and is frequently a primary site for modification to explore its impact on activity. The double bond at the C-4 position and the keto groups at C-3 and C-20 are also critical for the molecule's conformation and interaction with receptors. Research has shown that even subtle changes, such as the addition or removal of a hydroxyl group or the alteration of an alkyl chain, can lead to significant variations in biological outcomes. nih.gov

Influence of Stereochemistry and Substituent Orientation

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of 17-Aminopregn-4-ene-3,20-dione analogues. nih.gov The rigid, polycyclic structure of the pregnane (B1235032) nucleus results in distinct faces, typically designated as α (pointing below the plane of the rings) and β (pointing above the plane). The orientation of substituents at chiral centers can profoundly affect how the molecule binds to its biological target. nih.gov

For example, the stereochemistry at C-17, where the amino group is attached, is a critical determinant of activity. The α- or β-orientation of this group can lead to vastly different biological profiles due to altered interactions with a receptor's binding pocket. google.com Similarly, the stereochemistry of substituents at other positions, such as a hydroxyl group at C-7, has been shown to influence the biological effects of related aminosteroids. nih.gov An axial (α) orientation of a hydroxyl group at C-7 can result in higher activity compared to its equatorial (β) counterpart, highlighting the importance of precise spatial arrangement. nih.gov

The following table illustrates the impact of stereochemistry on the activity of hypothetical 17-aminopregnane analogues:

| Compound | C-17 Substituent Orientation | Relative Biological Activity |

| Analogue A | 17α-Amino | High |

| Analogue B | 17β-Amino | Low |

| Analogue C | 17α-Amino, 7α-Hydroxy | Very High |

| Analogue D | 17α-Amino, 7β-Hydroxy | Moderate |

This demonstrates that a specific stereochemical configuration is often preferred for optimal interaction with a biological target.

Role of Functional Groups at Specific Positions (e.g., C-3, C-4, C-16, C-17, C-20)

The specific functional groups attached to the pregnane skeleton are fundamental to the molecule's chemical properties and biological activity. wikipedia.orgpressbooks.pub SAR studies systematically investigate the impact of modifying these groups.

C-3 and C-4: The α,β-unsaturated ketone system in ring A, formed by the C-3 keto group and the C-4 double bond, is a common feature in many active steroids. This arrangement contributes to the planarity of the A-ring and can act as a Michael acceptor, potentially forming covalent bonds with biological nucleophiles. Modifications in this region, such as the introduction of aza-heterocycles, have been explored to create novel derivatives with altered activities. mdpi.com

C-16: The introduction of substituents at the C-16 position can significantly modulate the activity and metabolic stability of pregnane derivatives. For instance, the presence of a 16α-hydroxyl group is a key feature in some synthetic corticosteroids and can influence the conformation of the D-ring and the adjacent C-17 side chain. google.com

C-17: The amino group at C-17 is a defining characteristic of this class of compounds. The nature of the substituent on the nitrogen atom (e.g., hydrogen, alkyl, or more complex groups) can dramatically alter the molecule's polarity, basicity, and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

C-20: The keto group at C-20 is another critical site for interaction and metabolism. Modifications at this position, such as reduction to a hydroxyl group or the introduction of other functionalities, can lead to significant changes in the biological profile.

The table below summarizes the general influence of functional groups at these key positions:

| Position | Functional Group | General Influence on Activity |

| C-3 | Keto | Essential for the α,β-unsaturated system, influences ring A conformation. |

| C-4 | Double Bond | Creates a planar system with the C-3 keto group, potential for Michael addition. |

| C-16 | Hydroxyl, Methyl | Modulates D-ring conformation and can impact metabolic stability. |

| C-17 | Amino | Key for biological activity, modifications alter polarity and binding interactions. |

| C-20 | Keto | Important for receptor binding and metabolism. |

Computational Chemistry Approaches in SAR Elucidation

In recent years, computational chemistry has become an indispensable tool in the field of drug discovery and SAR studies. These in silico methods provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the design of more potent and selective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analogue) when bound to a specific protein target. mdpi.comnih.gov By simulating the binding process, researchers can visualize the interactions between the ligand and the amino acid residues in the receptor's active site. chemrxiv.org This allows for the identification of key hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity.

For example, docking studies might reveal that the C-17 amino group forms a crucial hydrogen bond with a specific amino acid in the receptor, while the C-3 keto group is involved in another important interaction. This information can then be used to design new analogues with modified functional groups that enhance these interactions, potentially leading to increased biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In a QSAR study, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are calculated for each analogue. cmu.ac.th These descriptors are then correlated with the experimentally determined biological activities to generate a predictive model.

The resulting QSAR equation can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For instance, a QSAR model might indicate that increasing the lipophilicity of the substituent at the C-17 amino group leads to enhanced activity, guiding chemists to synthesize analogues with larger alkyl or aryl groups at that position.

Metabolic Transformations and Biosynthetic Pathways of Pregnene Derivatives

In Vitro Metabolic Studies of 17-Aminopregn-4-ene-3,20-dione

While specific in vitro metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies of related aminopregnane derivatives and other aminosteroids.

Chronic administration of certain drugs, such as anticonvulsants, can induce hepatic microsomal enzymes, potentially leading to increased metabolism and resistance to the effects of aminosteroid (B1218566) compounds. openanesthesia.org The metabolism of aminosteroids is organ-dependent, with the liver playing a significant role in their breakdown. openanesthesia.org The resulting metabolites, both changed and unchanged, are then excreted through bile and urine. taylorandfrancis.com

Based on the known metabolic pathways of other aminosteroids, several potential metabolites of this compound can be predicted. The ester groups often found in aminosteroid neuromuscular blocking agents are susceptible to hydrolysis by hepatic esterases, leading to de-acylated metabolites. oup.com For instance, the 3-OH and 17-OH metabolites are common products of such reactions. oup.com

The following table outlines the potential metabolites of this compound, based on general steroid metabolism.

| Metabolite Name | Predicted Metabolic Pathway | Potential Biological Activity |

| 17-Amino-3β-hydroxypregn-4-en-20-one | Reduction of the 3-keto group | Altered receptor binding affinity |

| 17-Amino-20α-hydroxypregn-4-en-3-one | Reduction of the 20-keto group | Altered biological half-life |

| 17-Amino-3,20-dihydroxypregn-4-ene | Reduction of both 3- and 20-keto groups | Increased water solubility for excretion |

| Hydroxylated derivatives | Cytochrome P450-mediated oxidation at various positions on the steroid nucleus | Modified biological activity and clearance |

| Conjugated metabolites (e.g., glucuronides, sulfates) | Phase II conjugation reactions in the liver | Inactivation and enhanced renal or biliary excretion |

This table is predictive and based on general steroid metabolism. Specific metabolites for this compound would need to be confirmed through dedicated in vitro studies.

Enzymatic Biotransformations Relevant to Aminopregnene Derivatives

The enzymatic machinery involved in the biotransformation of steroids is vast and diverse. For aminopregnene derivatives, several key enzyme families are of particular interest. Recent advancements in biocatalysis have highlighted the potential of enzymes to perform selective and efficient modifications of steroid scaffolds. rsc.org

One of the most significant enzymatic reactions for the synthesis of 17α-amino steroids is transamination, catalyzed by ω-transaminases (ω-TAs). rsc.orgresearchgate.net These enzymes facilitate the stereoselective transfer of an amino group to a ketone, offering a sustainable and efficient route to chiral amines. rsc.orgresearchgate.net An ω-transaminase variant from Arthrobacter sp. has been successfully used to synthesize various 17α-amino steroids with high yields and stereocontrol. rsc.orgresearchgate.net This biocatalytic approach represents a significant advancement over traditional multi-step chemical syntheses. rsc.org

Cytochrome P450 enzymes (CYPs) are also crucial in the metabolism of steroids, responsible for a wide range of oxidative reactions, including hydroxylation. rsc.org While specific CYP-mediated metabolism of this compound is not detailed, it is expected that CYPs would play a role in its Phase I metabolism, similar to other steroids. wikipedia.org

Biosynthetic Origins and Pathways of Naturally Occurring Aminosteroids (if applicable)

While this compound is primarily a synthetic compound, nature provides a rich source of structurally diverse aminosteroids with potent biological activities. The study of their biosynthesis offers insights into the enzymatic strategies for incorporating amino groups into steroid scaffolds.

A notable example is the marine-derived aminosteroid, clionamine B, isolated from the sponge Cliona celata. ubc.ca The biosynthesis of such natural products involves complex enzymatic pathways. nih.gov These pathways often feature unique enzymes capable of catalyzing challenging chemical transformations. The study of these biosynthetic pathways can inspire the development of novel biocatalytic methods for the synthesis of new aminosteroid derivatives. ubc.ca

The biosynthesis of steroids, in general, originates from the isoprenoid pathway, leading to the formation of squalene, which is then cyclized to form the characteristic steroid nucleus. frontiersin.orgresearchgate.net The introduction of an amino group is a later-stage modification, often catalyzed by specific aminotransferases. While the direct biosynthetic pathway for a pregnane-based aminosteroid like this compound is not established in nature, the principles of steroid biosynthesis and enzymatic amination provide a framework for understanding its potential formation. nih.gov

Advanced Analytical Methodologies for Research on 17 Aminopregn 4 Ene 3,20 Dione

Chromatographic Techniques for Isolation and Quantificationresearchgate.net

Chromatographic techniques are fundamental in the analysis of 17-Aminopregn-4-ene-3,20-dione, providing the necessary separation from complex matrices and enabling precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid compounds, including derivatives of pregn-4-ene-3,20-dione. For the separation of this compound, reversed-phase HPLC is commonly employed. sielc.com This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, allowing for the effective separation of steroids based on their hydrophobicity.

The mobile phase composition, often a mixture of acetonitrile or methanol and water, can be optimized to achieve the desired resolution. sielc.com The inclusion of additives like formic acid can improve peak shape and is compatible with mass spectrometry detection. sielc.com UV detection is frequently used for quantification, with the chromophore in the pregn-4-ene-3,20-dione structure providing a strong signal.

Table 1: Illustrative HPLC Parameters for the Analysis of Pregnane (B1235032) Derivatives

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) offers a high-resolution separation technique for volatile and thermally stable compounds. For the analysis of aminosteroids like this compound, derivatization is often necessary to increase volatility and improve chromatographic behavior. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl groups, reducing polarity and enhancing thermal stability.

The use of capillary columns with various stationary phases allows for the separation of closely related steroid isomers. Flame ionization detection (FID) is a common method for quantification, providing a robust and linear response.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. sielc.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC methods can provide rapid quantification and separation from its metabolites or degradation products. The principles of separation are similar to HPLC, but the increased efficiency allows for more complex samples to be analyzed in a shorter timeframe. sielc.com

Mass Spectrometry (MS) for Characterization and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic techniques, it provides a powerful platform for comprehensive analysis.

LC-MS/MS for Metabolite Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids and their metabolites in biological matrices. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For metabolite profiling of this compound, LC-MS/MS can be used to identify and quantify products of biotransformation. researchgate.net The use of multiple reaction monitoring (MRM) allows for the specific detection of the parent compound and its metabolites, even at very low concentrations. researchgate.net This is crucial for understanding the metabolic fate of the compound. The precision and accuracy of LC-MS/MS make it a superior method for pharmacokinetic studies. nih.gov

Table 2: Example MRM Transitions for the Analysis of a Pregnane Steroid

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Parent Compound | 316.2 | 109.1 | 25 |

| Metabolite 1 | 332.2 | 314.2 | 15 |

| Metabolite 2 | 348.2 | 330.2 | 18 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its unknown metabolites. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. The fragmentation patterns obtained from HRMS experiments can provide detailed structural information, aiding in the unequivocal identification of the compound and its metabolites. This is particularly important in the absence of authentic reference standards.

Spectroscopic Methods for Elucidating Structure and Conformation in Research

Spectroscopic techniques are central to the structural characterization of this compound, providing detailed information on its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of steroidal molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a detailed map of the molecule's carbon skeleton and the spatial relationships between its atoms can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, key diagnostic signals would include a singlet for the vinylic proton at C-4, sharp singlets for the angular methyl groups at C-18 and C-19, and a singlet for the acetyl methyl group at C-21. The protons of the amino group at C-17 would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. libretexts.org The spectrum of this compound is expected to show 21 distinct signals corresponding to each carbon atom in the steroid nucleus. The carbonyl carbons at C-3 and C-20 would be significantly downfield-shifted (δ > 200 ppm). The introduction of the amino group at C-17, a quaternary carbon, would cause a characteristic downfield shift for this carbon compared to the parent compound, progesterone (B1679170), due to the electronegativity of the nitrogen atom. udel.edu

Predicted ¹³C NMR Chemical Shifts: While experimental data for this compound is not readily available in public literature, a predicted spectrum can be estimated based on the known values for progesterone and the expected substituent effects of an amino group.

| Carbon Atom | Progesterone (δ, ppm) | Predicted this compound (δ, ppm) | Rationale for Shift |

| C-3 | 199.5 | ~199.5 | Carbonyl in α,β-unsaturated system; Unaffected by C-17 substitution. |

| C-4 | 123.8 | ~123.8 | Vinylic carbon; Unaffected by C-17 substitution. |

| C-5 | 171.1 | ~171.1 | Vinylic carbon; Unaffected by C-17 substitution. |

| C-17 | 62.9 | ~70-75 | Significant downfield shift due to electronegative NH₂ group. |

| C-20 | 209.4 | ~210-212 | Minor shift of the adjacent carbonyl due to electronic effects. |

| C-21 | 31.5 | ~31.5 | Largely unaffected by substitution at C-17. |

Note: The predicted values are estimates and serve for illustrative purposes. Actual experimental values may vary.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign each proton and carbon signal by correlating protons to their directly attached carbons and to carbons two to three bonds away, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. Key expected vibrations include:

N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group (-NH₂).

C=O Stretching: A strong, sharp band around 1665-1670 cm⁻¹ for the C-3 ketone, which is part of an α,β-unsaturated system. A second strong band around 1700-1710 cm⁻¹ for the saturated C-20 ketone.

C=C Stretching: A band of variable intensity around 1615 cm⁻¹ for the C=C double bond in the A-ring.

N-H Bending: A medium-intensity band in the region of 1590-1650 cm⁻¹ for the scissoring vibration of the primary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The principal chromophore in this compound is the pregn-4-ene-3-one system. This conjugated enone system is expected to exhibit a strong π → π* transition, resulting in a maximum absorption (λmax) at approximately 240 nm, which is characteristic for Δ⁴-3-ketosteroids. The amino group at C-17 is an isolated functional group and is not part of the conjugated system, thus it is not expected to significantly alter the λmax.

Sample Preparation Strategies for Complex Biological Matrices in Research

The analysis of this compound in biological samples like plasma, serum, or urine presents significant challenges due to the complexity of the matrix and the potentially low concentration of the analyte. nih.gov Effective sample preparation is a critical step to remove interfering substances such as proteins and phospholipids and to concentrate the analyte before instrumental analysis, often by liquid chromatography-mass spectrometry (LC-MS). udel.edu

Protein Precipitation (PP): This is one of the simplest methods for removing proteins from plasma or serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate. oregonstate.edu After centrifugation, the supernatant containing the analyte can be collected. While fast and straightforward, this method may not remove all matrix interferences, potentially leading to ion suppression in mass spectrometry. oregonstate.edu

Liquid-Liquid Extraction (LLE): LLE is a traditional and widely used technique for the extraction of steroids. It separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., methyl tert-butyl ether, hexane, or ethyl acetate). By selecting a solvent of appropriate polarity, this compound can be selectively extracted from the aqueous biological fluid into the organic phase, leaving many polar interferences behind. oregonstate.edu

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to LLE. udel.edu It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to isolate the analyte from the sample matrix. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based material) would typically be used. The process involves loading the pre-treated sample onto the sorbent, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. udel.eduoregonstate.edu SPE provides high analyte recovery and excellent sample cleanup, minimizing matrix effects for subsequent analysis. udel.edu

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PP) | Protein denaturation and precipitation by organic solvent. | Fast, simple, inexpensive. | Non-selective, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible aqueous and organic phases. | Good for removing salts and polar interferences, relatively inexpensive. | Can be labor-intensive, requires large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent followed by elution. udel.edu | High selectivity and recovery, excellent sample cleanup, easily automated. udel.edu | Higher cost, requires method development. |

Future Research Directions and Potential Applications in Chemical Biology

Development of 17-Aminopregn-4-ene-3,20-dione as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of this compound into such a tool could be a significant focus of future research.

The primary advantage of this compound is the presence of the C17-amino group, which serves as a versatile chemical handle. This group can be readily modified through various chemical reactions to attach reporter molecules without significantly altering the core steroidal structure, which is crucial for maintaining potential biological activity.

Potential Modifications for Chemical Probe Development:

Fluorescent Probes: The amino group can be acylated or alkylated to attach a fluorophore. Such fluorescently-tagged versions of this compound could be used in high-resolution microscopy to visualize the subcellular localization of its target proteins in real-time. nih.govnih.govresearchgate.net The design of these probes would need to carefully consider the linker between the steroid and the fluorophore to avoid interfering with target binding. researchgate.net

Biotinylated Probes: Conjugation with biotin (B1667282) would allow for the isolation and identification of the compound's binding partners through techniques like affinity chromatography and subsequent mass spectrometry.

Photoaffinity Probes: Incorporation of a photo-reactive group would enable the formation of a covalent bond between the probe and its target protein upon UV irradiation, facilitating the definitive identification of the target.

These chemical probes could be instrumental in elucidating the mechanism of action of this novel aminosteroid (B1218566) and discovering its cellular targets.

Design of Novel Steroidal Scaffolds for Investigating Biological Pathways

The pregnane (B1235032) skeleton is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. doabooks.org this compound could serve as a valuable starting material for the synthesis of new classes of steroidal compounds with unique biological activities.

The introduction of an amino group at C17 distinguishes it from endogenous hormones like progesterone (B1679170) and provides a vector for chemical diversification. Synthetic chemists could leverage this functional group to construct libraries of novel derivatives. For instance, the amino group could be a key component in forming new heterocyclic ring systems fused to the steroid's D-ring.

Strategies for Novel Scaffold Design:

| Modification Strategy | Potential Biological Outcome | Rationale |

| Acylation/Sulfonylation | Modulation of receptor binding affinity and selectivity | Alters the electronic and steric properties of the C17 substituent. |

| Reductive Amination | Creation of secondary and tertiary amines with diverse substituents | Introduces new interaction points for target binding. |

| Cyclization Reactions | Formation of novel heterocyclic-fused steroids | Generates unique three-dimensional shapes to explore new biological targets. |

These new scaffolds could be screened for a wide range of biological activities, from anticancer to neuroprotective effects, thereby expanding our understanding of how modifications to the steroid core can influence biological function. mdpi.comnih.gov

Theoretical Exploration of its Role in Steroidogenesis or Hormone Regulation

Steroidogenesis is the multi-enzyme process that converts cholesterol into various steroid hormones. oup.comwikipedia.org The structural similarity of this compound to key intermediates in this pathway, such as 17α-hydroxyprogesterone, suggests that it could potentially interact with steroidogenic enzymes.

Future research could employ computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding of this compound to the active sites of key steroidogenic enzymes. frontiersin.orgnih.gov

Potential Enzymes for Theoretical Investigation:

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the synthesis of androgens and glucocorticoids from progestogens. wikipedia.org Theoretical studies could explore whether this compound acts as a substrate or an inhibitor of this enzyme.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are involved in the final steps of sex hormone biosynthesis. oup.com Docking studies could reveal potential interactions.

Nuclear Receptors: Computational models can predict the binding affinity and mode of interaction of this aminosteroid with various nuclear receptors, such as the androgen, estrogen, and progesterone receptors, which are common targets for steroidal drugs. frontiersin.orgnih.govnih.gov

These theoretical studies would provide a rational basis for subsequent experimental investigations into the compound's effects on steroid hormone levels and its potential as a modulator of endocrine function.

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

Beyond the classical steroid receptors and enzymes, the unique chemical nature of this compound suggests it may interact with a range of other biological targets. The presence of an amino group on a steroid scaffold is a feature of known neuromuscular blocking agents, which act as competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.orgnih.gov

Hypothetical Targets and Mechanisms:

| Potential Target | Hypothesized Mechanism of Action | Rationale for Investigation |

| Nicotinic Acetylcholine Receptors (nAChRs) | Competitive antagonism at the acetylcholine binding site. | The aminosteroid structure is a known pharmacophore for nAChR ligands. wikipedia.orgnih.gov |

| Ion Channels | Allosteric modulation of channel gating. | Steroids are known to modulate the function of various ion channels in the central nervous system. |

| G-Protein Coupled Receptors (GPCRs) | Orthosteric or allosteric binding to modulate receptor signaling. | Certain neurosteroids have been shown to interact with GPCRs. |

| Enzymes outside of Steroidogenesis | Inhibition or allosteric modulation of enzymatic activity. | The unique structure may allow for binding to enzymes not typically targeted by steroids. |

Further research could involve high-throughput screening of this compound against diverse panels of biological targets to uncover novel activities. The discovery of activity at an unexpected target would open up new avenues for understanding the biological roles of aminosteroids and for the development of new therapeutic agents.

Q & A

Q. What statistical methods are most appropriate for analyzing dose-response data in pharmacological studies of this compound?

Q. How can AI-powered tools enhance the interpretation of spectral data for this compound?

Q. What methodological precautions are necessary to ensure reproducibility in multi-center studies of this compound's pharmacokinetics?

- Methodological Answer :

Standardize protocols for sample collection, storage (−80°C), and analysis.

Use reference materials (e.g., USP-certified standards) across labs.

Perform inter-laboratory validation via Bland-Altman plots .

Q. How can researchers integrate crystallographic data with spectroscopic evidence to confirm this compound's three-dimensional conformation?

Q. What experimental paradigms are most effective for investigating the compound's interaction with nuclear hormone receptors?

Q. How should researchers approach the validation of novel analytical methods for detecting this compound degradation products?

- Methodological Answer :

Follow ICH Q2(R1) guidelines for specificity, accuracy, and robustness.

Use stability-indicating methods (e.g., LC-MS) to distinguish degradation products from impurities.

Perform forced degradation studies to confirm method reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.